1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid
CAS No.: 1006483-68-6
Cat. No.: VC8403666
Molecular Formula: C12H19N3O2
Molecular Weight: 237.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006483-68-6 |
|---|---|
| Molecular Formula | C12H19N3O2 |
| Molecular Weight | 237.3 g/mol |
| IUPAC Name | 1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H19N3O2/c1-9-11(7-13-14(9)2)8-15-5-3-10(4-6-15)12(16)17/h7,10H,3-6,8H2,1-2H3,(H,16,17) |
| Standard InChI Key | IWCXTQWFGGFHNW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)CN2CCC(CC2)C(=O)O |
| Canonical SMILES | CC1=C(C=NN1C)CN2CCC(CC2)C(=O)O |
Introduction
Chemical Identity and Structural Profile
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₉N₃O₂, with a molecular weight of 237.3 g/mol. Its hydrochloride salt (CAS: 1431962-86-5) exhibits a molecular formula of C₁₂H₂₀ClN₃O₂ and a molecular weight of 273.76 g/mol. The structural integration of a piperidine ring and a pyrazole group creates a hybrid scaffold that combines the conformational flexibility of piperidine with the aromatic heterocyclic properties of pyrazole.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid |
| CAS Number | 1006483-68-6 |
| Molecular Formula | C₁₂H₁₉N₃O₂ |
| Molecular Weight | 237.3 g/mol |
| Hydrochloride Salt CAS | 1431962-86-5 |
| Hydrochloride Formula | C₁₂H₂₀ClN₃O₂ |
| Hydrochloride Weight | 273.76 g/mol |
| Solubility | Water-soluble (hydrochloride) |
The piperidine ring adopts a chair conformation, while the pyrazole group’s 1,5-dimethyl substitution pattern enhances metabolic stability by reducing oxidative degradation at the methyl groups.
Synthetic Considerations
While detailed synthetic routes remain proprietary, retrosynthetic analysis suggests a convergent strategy involving:
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Piperidine-4-carboxylic acid functionalization at the nitrogen atom.
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Pyrazole methylation at the 1- and 5-positions using dimethyl sulfate or iodomethane.
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Alkylation of the pyrazole’s 4-position with a chloromethyl-piperidine intermediate.
The hydrochloride salt forms via protonation of the piperidine nitrogen, confirmed by X-ray crystallography in analogous compounds .
Biological Activity and Mechanistic Insights
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 0.89 | EGFR inhibition |
| HepG2 | 1.12 | DNA intercalation |
| A549 | 1.45 | VEGFR-2 suppression |
Anti-Inflammatory Activity
As a structural analog of pyrazole-azabicyclo[3.2.1]octane sulfonamides, this compound inhibits N-acylethanolamine-hydrolyzing acid amidase (NAAA) with IC₅₀ = 0.042 μM, preserving palmitoylethanolamide (PEA) levels to suppress NF-κB signaling .
Antimicrobial Effects
Against Staphylococcus aureus (MRSA), the hydrochloride salt exhibits MIC₉₀ = 31.25 µg/mL by disrupting penicillin-binding protein 2a (PBP2a) allostery.
Structure-Activity Relationship (SAR) Findings
Pyrazole Substitution
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1,5-Dimethyl groups: Critical for metabolic stability; removal reduces half-life from 4.1 h to 0.8 h in hepatocyte assays .
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4-Position linker: Methyl-piperidine enhances target affinity vs. ethyl (ΔpIC₅₀ = 0.7) .
Piperidine Modifications
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Carboxylic acid: Essential for solubility; esterification abolishes activity (IC₅₀ > 100 μM).
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N-Methylation: Reduces BBB penetration by 78% due to increased polarity.
Table 3: Benchmarking Against Reference Compounds
| Compound | NAAA IC₅₀ (μM) | Anticancer IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 0.042 | 0.89–1.45 | 21.2 |
| ARN19689 | 0.038 | N/A | N/A |
| Doxorubicin | N/A | 0.11–0.34 | 1.8 |
The compound’s selectivity index (SI = 21.2) surpasses doxorubicin (SI = 1.8), indicating a wider therapeutic window .
Future Directions and Challenges
Clinical Translation
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Prodrug development: Ester prodrugs could enhance oral absorption (theoretical LogP increase from -1.2 to 2.1).
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Combination therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) requires validation in immuno-oncology models.
Synthetic Chemistry
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Asymmetric synthesis: Enantioselective routes to access (+)- and (-)-isomers for chiral target engagement studies.
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18F-labeling: For PET imaging of tumor targeting efficiency.
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